REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH3:9])[C:6]([S:10](Cl)(=[O:12])=[O:11])=[C:5]([CH3:14])[CH:4]=1.[CH:15]1([NH:18][CH2:19][CH2:20][OH:21])[CH2:17][CH2:16]1.C(N(CC)CC)C>ClCCl>[CH:15]1([N:18]([CH2:19][CH2:20][OH:21])[S:10]([C:6]2[C:7]([CH3:9])=[CH:8][C:3]([O:2][CH3:1])=[CH:4][C:5]=2[CH3:14])(=[O:12])=[O:11])[CH2:17][CH2:16]1
|
Name
|
|
Quantity
|
7 mmol
|
Type
|
reactant
|
Smiles
|
COC1=CC(=C(C(=C1)C)S(=O)(=O)Cl)C
|
Name
|
|
Quantity
|
8 mmol
|
Type
|
reactant
|
Smiles
|
C1(CC1)NCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 90 min at 25° C. until the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
On completion of the addition the mixture
|
Type
|
WASH
|
Details
|
washed with water and saturated NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated completely
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)N(S(=O)(=O)C1=C(C=C(C=C1C)OC)C)CCO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 20% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |